Ibulocydine -

Ibulocydine

Catalog Number: EVT-287612
CAS Number:
Molecular Formula: C16H20BrN5O6
Molecular Weight: 458.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ibulocydine is a potent CDK inhibitor. Ibulocydine has high activity against Cdk7/cyclin H/Mat1 and Cdk9/cyclin T. Ibulocydine inhibited the growth of HCC cells more effectively than other Cdk inhibitors, including olomoucine and roscovitine, whereas ibulocydine as well as the other Cdk inhibitors and BMK-Y101 minimally influenced the growth of normal hepatocyte cells. Ibulocydine induced apoptosis in HCC cells, most likely by inhibiting Cdk7 and Cdk9. In vitro treatment of HCC cells with ibulocydine rapidly blocked phosphorylation of the carboxyl-terminal domain (CTD) of the large subunit of RNA polymerase II, a process mediated by Cdk7/9. Anti-apoptotic gene products such as Mcl-1, survivin, and X-linked IAP (XIAP) are crucial for the survival of many cell types, including HCC. Following the inhibition of RNA polymerase II phosphorylation, ibulocydine caused rapid down-regulation of Mcl-1, survivin, and XIAP, thus inducing apoptosis. Furthermore, ibulocydine effectively induced apoptosis in HCC xenografts with no toxic side effects. These results suggest that ibulocydine is a strong candidate anti-cancer drug for the treatment of HCC.
Overview

Ibulocydine is a novel prodrug that serves as a cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 7 and cyclin-dependent kinase 9. It is derived from BMK-Y101, which has shown promise in anti-cancer therapies, particularly against hepatocellular carcinoma and triple-negative breast cancer. Ibulocydine is recognized for its ability to induce apoptosis in cancer cells while exhibiting minimal effects on normal hepatocyte cells, making it a potential candidate for targeted cancer therapies.

Source and Classification

Ibulocydine is classified as a prodrug of the specific cyclin-dependent kinase inhibitor BMK-Y101. It is designed to enhance the efficacy of the parent compound by improving its pharmacokinetic properties. The compound is identified by its CAS number 1314096-68-8 and falls under the category of anti-cancer agents due to its selective action on cyclin-dependent kinases, which play a crucial role in cell cycle regulation and are often dysregulated in cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibulocydine involves the modification of BMK-Y101 to create an isobutyrate ester structure. This modification enhances its solubility and bioavailability. The synthetic route typically includes:

  1. Formation of the Isobutyrate Ester: This step involves reacting BMK-Y101 with isobutyric acid under controlled conditions to form the ester.
  2. Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The synthesis can be monitored using thin-layer chromatography and characterized through spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of ibulocydine .

Molecular Structure Analysis

Structure and Data

Ibulocydine possesses a complex molecular structure that can be represented as follows:

  • Molecular Formula: C19H22N4O4
  • Molecular Weight: 370.40 g/mol

The structural analysis reveals functional groups that contribute to its activity as a cyclin-dependent kinase inhibitor, including an isobutyrate moiety that enhances its prodrug characteristics. The specific arrangement of atoms allows for effective binding to the active sites of cyclin-dependent kinases .

Chemical Reactions Analysis

Reactions and Technical Details

Ibulocydine primarily acts through inhibition of cyclin-dependent kinases, leading to several downstream effects:

  1. Inhibition of Phosphorylation: Ibulocydine inhibits the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, mediated by cyclin-dependent kinases 7 and 9. This inhibition disrupts transcriptional regulation crucial for cancer cell survival .
  2. Induction of Apoptosis: The compound promotes apoptosis in cancer cells by down-regulating anti-apoptotic proteins such as Mcl-1, survivin, and X-linked inhibitor of apoptosis protein (XIAP) .

These reactions underscore ibulocydine's potential as an effective therapeutic agent against cancers characterized by dysregulated cell cycle control.

Mechanism of Action

Process and Data

Ibulocydine exerts its anti-cancer effects primarily through the following mechanisms:

  1. Inhibition of Cyclin-Dependent Kinases: By selectively inhibiting cyclin-dependent kinases 7 and 9, ibulocydine disrupts critical phosphorylation events necessary for cell cycle progression.
  2. Apoptosis Induction: The inhibition leads to decreased levels of anti-apoptotic proteins, facilitating programmed cell death in cancer cells while sparing normal cells from toxicity .

The mechanism highlights the compound's specificity towards cancerous cells, making it a promising candidate for targeted therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Ibulocydine typically appears as a white to off-white crystalline solid.
  • Solubility: It demonstrates good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water, characteristic of many prodrugs designed for enhanced cellular uptake.
  • Melting Point: The melting point ranges around 213–214 °C, indicating stability under physiological conditions .

These properties are critical for determining formulation strategies in drug development.

Applications

Scientific Uses

Ibulocydine shows significant potential in various scientific applications:

  1. Cancer Treatment: It has been extensively studied for its efficacy against hepatocellular carcinoma and triple-negative breast cancer, demonstrating superior activity compared to existing treatments like olomoucine and roscovitine .
  2. Research Tool: As a cyclin-dependent kinase inhibitor, ibulocydine serves as a valuable tool in research focused on cell cycle regulation, apoptosis, and cancer biology.

The ongoing studies into ibulocydine's mechanisms and therapeutic applications continue to highlight its importance in oncology research and development.

Properties

Product Name

Ibulocydine

IUPAC Name

[5-(6-bromo-5-carbamoyl-4-imino-7H-pyrrolo[2,3-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C16H20BrN5O6

Molecular Weight

458.26 g/mol

InChI

InChI=1S/C16H20BrN5O6/c1-5(2)16(26)27-3-6-9(23)10(24)15(28-6)22-4-20-12(18)8-7(13(19)25)11(17)21-14(8)22/h4-6,9-10,15,18,21,23-24H,3H2,1-2H3,(H2,19,25)

InChI Key

DIIPUUWSKJKSRG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Ibulocydine

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)N2C=NC(=N)C3=C2NC(=C3C(=O)N)Br)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.